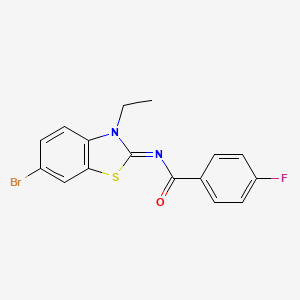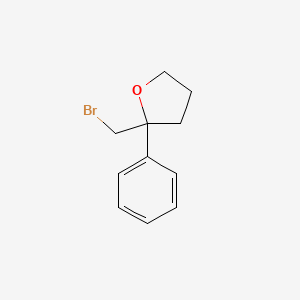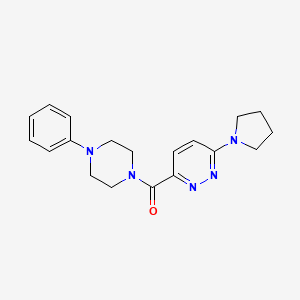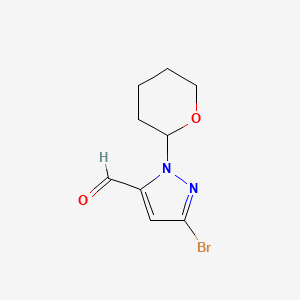
3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-bromo-1-(oxan-2-yl)-1H-pyrazole” is a chemical compound with the CAS Number: 1044270-96-3 . Its molecular weight is 231.09 . The IUPAC name of this compound is 3-bromo-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole .
Molecular Structure Analysis
The InChI code for “3-bromo-1-(oxan-2-yl)-1H-pyrazole” is 1S/C8H11BrN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 .
Physical And Chemical Properties Analysis
The density of “3-bromo-1-(oxan-2-yl)-1H-pyrazole” is approximately 1.7±0.1 g/cm3 . The boiling point is around 476.4±45.0 °C at 760 mmHg .
Applications De Recherche Scientifique
Synthesis and Characterization
A range of studies focus on the synthesis and characterization of compounds structurally related to 3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde. These studies delve into creating novel compounds by reacting with various substrates, exploring their structural intricacies, and examining their physicochemical properties. For instance, Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and characterized them using multiple analytical techniques, assessing their biological activities against various bacteria and fungi (Hamed et al., 2020). Similarly, Baashen et al. (2017) used 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde to synthesize a series of novel heterocycles, confirming their structures through spectroscopic methods and X-ray crystal structures (Baashen et al., 2017).
Biological Activity Assessment
Several studies investigate the biological activities of compounds akin to 3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde. Zhu et al. (2014) synthesized a series of novel compounds and evaluated their insecticidal and fungicidal activities, providing insights into potential agricultural applications (Zhu et al., 2014). In another study, Kenchappa et al. (2017) synthesized coumarin derivatives containing pyrazole and indenone rings, which demonstrated promising antioxidant and antihyperglycemic activities, highlighting potential therapeutic applications (Kenchappa et al., 2017).
Photophysical and Crystallographic Studies
Some research efforts are dedicated to understanding the photophysical properties and crystal structures of related compounds. Singh et al. (2013) determined the crystal structure of a related compound and investigated its photophysical properties in various solvents, contributing to the knowledge of its chemical behavior in different environments (Singh et al., 2013).
Novel Synthesis Methods and Compound Applications
Other studies focus on innovative synthesis methods and potential applications of related compounds. For example, Papernaya et al. (2015) discussed the synthesis of functionalized pyrazoles from pyrazolecarbaldehydes and amino alcohols, highlighting the versatility of these compounds in chemical synthesis (Papernaya et al., 2015). Additionally, Prabakaran et al. (2021) synthesized novel chalcone derivatives and performed comprehensive studies, including ADMET, QSAR, and molecular modeling, to assess their antioxidant properties, emphasizing their potential as antioxidant agents (Prabakaran et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-5-7(6-13)12(11-8)9-3-1-2-4-14-9/h5-6,9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQDRDDYWOHUHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=CC(=N2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2376503.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2376504.png)
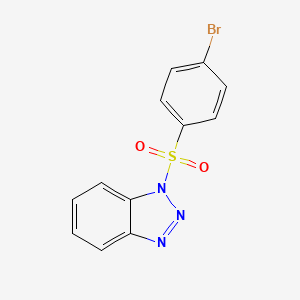

![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2376507.png)
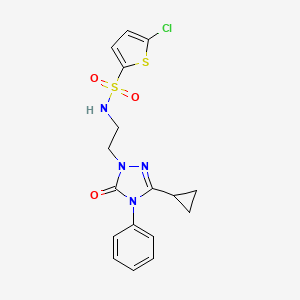
![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2376510.png)

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2376515.png)
